Cas no 786602-39-9 (2-Methyl-2-(4-methylphenyl)propan-1-amine)

2-Methyl-2-(4-methylphenyl)propan-1-amine structure
786602-39-9 structure
Nome del prodotto:2-Methyl-2-(4-methylphenyl)propan-1-amine
Numero CAS:786602-39-9
MF:C11H17N
MW:163.259382963181
CID:554553
PubChem ID:13676065

2-Methyl-2-(4-methylphenyl)propan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, b,b,4-trimethyl-
    • Benzeneethanamine, -bta-,-bta-,4-trimethyl-
    • 2-METHYL-2-P-TOLYL-PROPYLAMINE
    • AKOS000302405
    • EN300-68722
    • Z725146612
    • SCHEMBL8350486
    • 2-methyl-2-(4-methylphenyl)propan-1-amine
    • 786602-39-9
    • 2-Methyl-2-(4-methylphenyl)propan-1-amine
    • MDL: MFCD11052146
    • Inchi: InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
    • Chiave InChI: QTFRWGMKUZJXQZ-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)C(C)(C)CN

Proprietà calcolate

  • Massa esatta: 163.136099547g/mol
  • Massa monoisotopica: 163.136099547g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Densità: 0.9±0.1 g/cm3
  • Punto di ebollizione: 243.9±9.0 °C at 760 mmHg
  • Punto di infiammabilità: 106.3±6.3 °C
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-Methyl-2-(4-methylphenyl)propan-1-amine Informazioni sulla sicurezza

2-Methyl-2-(4-methylphenyl)propan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-68722-0.25g
2-methyl-2-(4-methylphenyl)propan-1-amine
786602-39-9 95.0%
0.25g
$188.0 2025-02-20
Enamine
EN300-68722-10.0g
2-methyl-2-(4-methylphenyl)propan-1-amine
786602-39-9 95.0%
10.0g
$2024.0 2025-02-20
TRC
M356275-250mg
2-Methyl-2-(4-methylphenyl)propan-1-amine
786602-39-9
250mg
$ 365.00 2022-06-02
1PlusChem
1P00GCI9-5g
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
5g
$1551.00 2025-03-14
A2B Chem LLC
AH61905-250mg
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
250mg
$233.00 2024-04-19
A2B Chem LLC
AH61905-1g
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
1g
$530.00 2024-04-19
1PlusChem
1P00GCI9-500mg
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
500mg
$492.00 2025-02-27
1PlusChem
1P00GCI9-100mg
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
100mg
$213.00 2025-02-27
A2B Chem LLC
AH61905-10g
Benzeneethanamine, -bta-,-bta-,4-trimethyl-
786602-39-9 95%
10g
$2166.00 2024-04-19
Enamine
EN300-68722-0.1g
2-methyl-2-(4-methylphenyl)propan-1-amine
786602-39-9 95.0%
0.1g
$132.0 2025-02-20
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